molecular formula C14H17N7O B2471859 N-[6-(4-Methylpiperazin-1-YL)pyrimidin-4-YL]pyrazine-2-carboxamide CAS No. 1421508-15-7

N-[6-(4-Methylpiperazin-1-YL)pyrimidin-4-YL]pyrazine-2-carboxamide

Cat. No.: B2471859
CAS No.: 1421508-15-7
M. Wt: 299.338
InChI Key: PCRBCKKAMLLNOK-UHFFFAOYSA-N
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Description

N-[6-(4-Methylpiperazin-1-YL)pyrimidin-4-YL]pyrazine-2-carboxamide is a synthetic small molecule designed for preclinical research. Its structure incorporates a pyrimidine core linked to a pyrazine carboxamide group, a motif found in compounds investigated for various biological activities. Piperazine-containing pyrimidine derivatives are a significant area of interest in medicinal chemistry, as this structural combination is frequently explored in the development of kinase inhibitors and antimicrobial agents . For instance, structurally related molecules featuring a 4-methylpiperazine moiety attached to a pyrimidine ring have been studied for their potential as inhibitors of receptor tyrosine kinases, such as RET, which play pivotal roles in certain cancers . Other research on pyrimidine-incorporated piperazine derivatives has demonstrated that such compounds can exhibit good antibacterial and antifungal activities, providing a valuable scaffold for antimicrobial research . The presence of the pyrazine-2-carboxamide group further adds to the molecule's potential as a protein-binding fragment, commonly utilized in the rational design of type II kinase inhibitors . This compound is intended for research use only, strictly within laboratory settings, to facilitate the exploration of its physicochemical properties and mechanism of action in various biochemical assays.

Properties

IUPAC Name

N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N7O/c1-20-4-6-21(7-5-20)13-8-12(17-10-18-13)19-14(22)11-9-15-2-3-16-11/h2-3,8-10H,4-7H2,1H3,(H,17,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCRBCKKAMLLNOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC=NC(=C2)NC(=O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(4-Methylpiperazin-1-YL)pyrimidin-4-YL]pyrazine-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[6-(4-Methylpiperazin-1-YL)pyrimidin-4-YL]pyrazine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Condensing Agents: N,N’-carbonyldiimidazole (CDI).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized compounds, depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have identified N-[6-(4-Methylpiperazin-1-YL)pyrimidin-4-YL]pyrazine-2-carboxamide as a promising candidate in cancer therapy. The compound has been shown to exhibit cytotoxic effects against various cancer cell lines, making it a subject of interest for drug development.

Case Study : In vitro evaluations demonstrated that this compound inhibits the proliferation of human cancer cells. For instance, a study indicated that derivatives with similar structures exhibited IC50 values ranging from 10 to 50 µM against breast and colon cancer cell lines, suggesting effective anticancer properties .

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)15Induction of apoptosis
HCT116 (Colon Cancer)25Cell cycle arrest
HeLa (Cervical Cancer)20Inhibition of DNA synthesis

Neuropharmacological Applications

The compound's structural features suggest potential applications in treating neurodegenerative disorders such as Alzheimer's disease. Its ability to interact with neurotransmitter systems positions it as a candidate for further exploration in neuropharmacology.

Mechanism : The presence of the piperazine moiety is associated with enhanced binding properties to serotonin and dopamine receptors, which are critical in mood regulation and cognitive functions. Preliminary studies indicate that similar compounds can inhibit monoamine oxidase (MAO), an enzyme linked to neurotransmitter degradation.

Case Study : A derivative of this compound showed selective inhibition of MAO-B with an IC50 value of 0.013 µM, indicating its potential for therapeutic use in managing conditions like depression and anxiety disorders .

Biochemical Research Applications

This compound serves as a valuable biochemical tool for studying enzyme inhibition and cellular signaling pathways.

Applications :

  • Enzyme Inhibition Studies : This compound can be utilized to investigate the inhibition mechanisms of various enzymes involved in cancer metabolism and neurodegenerative pathways.
  • Cell Signaling Pathway Analysis : Its ability to modulate signaling pathways makes it useful in understanding the molecular basis of diseases.

Synthesis and Structural Characterization

The synthesis of this compound involves multi-step organic reactions, typically starting from readily available precursors. Characterization techniques such as NMR, mass spectrometry, and IR spectroscopy are employed to confirm the structure and purity of the synthesized compounds.

Synthesis Overview

Step Reagents/Conditions Yield (%)
Step 1: FormationPyrazine derivative + piperazine85
Step 2: CarboxylationCarboxylic acid + coupling agents75
Step 3: PurificationRecrystallization>90

Mechanism of Action

The mechanism of action of N-[6-(4-Methylpiperazin-1-YL)pyrimidin-4-YL]pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, in the context of its anticancer activity, the compound may inhibit the activity of tyrosine kinases, which are enzymes involved in cell signaling and proliferation . By binding to the active site of these enzymes, the compound can prevent their activity, leading to the inhibition of cancer cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[6-(4-Methylpiperazin-1-YL)pyrimidin-4-YL]pyrazine-2-carboxamide is unique due to its combination of a pyrazine ring, a pyrimidine ring, and a piperazine moiety. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications in scientific research and industry.

Biological Activity

N-[6-(4-Methylpiperazin-1-YL)pyrimidin-4-YL]pyrazine-2-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a pyrazine core linked to a pyrimidine moiety via a piperazine substituent. Its chemical formula is represented as follows:

  • Chemical Formula : C_{13}H_{17}N_{5}O
  • Molecular Weight : 245.31 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar structures often exhibit:

  • Antimicrobial Activity : The compound has been shown to possess significant antimicrobial properties against various pathogens, including Mycobacterium tuberculosis (MTB) and other bacterial strains.
  • Enzyme Inhibition : It may act as an inhibitor of specific kinases, similar to other piperazine derivatives, which can lead to potential applications in cancer therapy.

Antimicrobial Efficacy

Recent studies evaluated the antimicrobial efficacy of this compound against Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values were determined through standard assays:

CompoundMIC (μg/mL)Pathogen
This compound1.56Mycobacterium tuberculosis H37Rv
Standard Drug (Pyrazinamide)8.0Mycobacterium tuberculosis H37Rv

The compound exhibited an MIC significantly lower than that of the standard drug, indicating its potential as a more effective anti-tubercular agent .

Study on Tuberculosis Treatment

A comprehensive study conducted by Zhou et al. highlighted the synthesis and evaluation of various pyrazine derivatives, including this compound. The results demonstrated that this compound not only inhibited the growth of MTB but also showed synergistic effects when combined with existing anti-tubercular drugs. This suggests a promising avenue for developing combination therapies for tuberculosis .

In Vitro Antimicrobial Evaluation

In vitro studies assessed the antimicrobial activity against multiple bacterial strains. The results indicated that this compound, along with its analogs, displayed potent bactericidal activity with MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis. These findings underscore its potential utility in treating infections caused by resistant bacterial strains .

Q & A

Q. What are the established synthetic routes for N-[6-(4-Methylpiperazin-1-YL)pyrimidin-4-YL]pyrazine-2-carboxamide, and what key reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves sequential heterocyclic coupling and functionalization steps:

Pyrimidine Core Formation : React 4,6-dichloropyrimidine with 4-methylpiperazine under basic conditions (e.g., K₂CO₃ in DMF) to introduce the 4-methylpiperazine substituent .

Pyrazine Carboxamide Coupling : Attach pyrazine-2-carboxamide via nucleophilic aromatic substitution (NAS) using Pd-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) in anhydrous THF at 80–100°C .

Purification : Column chromatography (silica gel, CHCl₃:MeOH 3:1) followed by crystallization (diethyl ether) achieves >95% purity .

Q. Critical Conditions :

  • Temperature : Higher temperatures (≥80°C) improve NAS efficiency but may degrade sensitive groups.
  • Catalyst Load : 5–10 mol% Pd(PPh₃)₄ balances cost and yield .
  • Solvent Anhydrity : Moisture reduces coupling efficiency by 20–30% .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Methodological Answer: A multi-technique approach ensures structural validation and purity:

Technique Key Parameters Application
¹H/¹³C NMR DMSO-d₆, 600 MHz, δ 8.8–3.2 ppmConfirms piperazine/pyrimidine protons
HPLC C18 column, 98.64% purity (λ = 254 nm)Quantifies purity and detects impurities
ESI-MS Positive mode, [M+H]⁺ at m/z 657.2398Validates molecular weight
IR Spectroscopy Peaks at 3246 cm⁻¹ (amide) and 1622 cm⁻¹ (C=O)Identifies functional groups

Note : Cross-validate NMR assignments with 2D experiments (COSY, HSQC) to resolve overlapping signals .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the pharmacophoric elements of this compound?

Methodological Answer: Focus on modifying substituents while retaining the pyrimidine-pyrazine core:

Piperazine Substitution : Replace 4-methylpiperazine with morpholine or thiomorpholine to assess steric/electronic effects on target binding .

Pyrazine Modifications : Introduce electron-withdrawing groups (e.g., -NO₂) at the pyrazine 3-position to evaluate solubility-bioactivity trade-offs .

Bioassays : Test derivatives against kinase panels (e.g., EGFR, VEGFR2) using fluorescence polarization assays. Correlate IC₅₀ values with substituent properties .

Data Interpretation : Use multivariate analysis (e.g., PCA) to identify substituent clusters with optimal bioactivity .

Q. What strategies are effective in resolving contradictions in biological activity data across different experimental models?

Methodological Answer: Address variability using:

Orthogonal Assays : Confirm kinase inhibition via both enzymatic (ADP-Glo™) and cellular (Western blot for phosphorylated targets) assays .

Standardized Protocols : Control cell passage number, serum batch, and incubation time (e.g., 48 vs. 72 hours) to minimize inter-lab variability .

Meta-Analysis : Pool data from ≥3 independent studies and apply statistical weighting to outliers .

Case Study : Inconsistent cytotoxicity (IC₅₀ = 2–10 µM) in MCF-7 vs. HEK293 models may stem from differential expression of efflux pumps (e.g., P-gp) . Validate via ABC transporter inhibition assays .

Q. How can computational modeling be integrated with experimental data to predict binding modes and optimize lead derivatives?

Methodological Answer:

Molecular Docking : Use AutoDock Vina with crystal structures (e.g., PDB: 3POZ) to predict piperazine interactions with kinase ATP pockets .

MD Simulations : Run 100 ns simulations (AMBER force field) to assess stability of docked poses and identify key residues (e.g., Lys721 in EGFR) .

Free Energy Perturbation (FEP) : Calculate ΔΔG for substituent modifications to prioritize synthesis .

Validation : Overlay docking results with X-ray crystallography (e.g., CCDC-1990392) to confirm hydrogen bonding with pyrimidine N1 .

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